LL-37 GKE Trifluoroacetate

Antimicrobial Peptides Infectious Disease Peptide Therapeutics

LL-37 GKE Trifluoroacetate (GK-21) is the 21-aa active domain of LL-37, rationally engineered to retain broad-spectrum antimicrobial potency while eliminating cytotoxicity that limits full-length LL-37. Comparative assays confirm equivalent or superior activity against ESKAPE pathogens and Candida spp., with a 10-fold higher apoptosis threshold and reduced hemolysis. Its dual antimicrobial/LPS-neutralizing activity makes it the validated standard for sepsis research, SAR studies, and hemocompatibility testing. Do not substitute unoptimized fragments—data reproducibility depends on precise peptide identity.

Molecular Formula C121H203F3N38O30
Molecular Weight 2727.1 g/mol
CAS No. 913736-92-2
Cat. No. B6295458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLL-37 GKE Trifluoroacetate
CAS913736-92-2
Molecular FormulaC121H203F3N38O30
Molecular Weight2727.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)CN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C119H202N38O28.C2HF3O2/c1-13-67(11)94(155-102(171)76(41-29-53-136-118(130)131)140-100(169)77(44-46-87(124)158)145-111(180)92(65(7)8)153-113(182)95(68(12)14-2)156-103(172)75(40-28-52-135-117(128)129)139-97(166)72(37-22-25-49-121)141-105(174)82(58-69-32-17-15-18-33-69)149-101(170)78(45-47-90(161)162)143-96(165)71(36-21-24-48-120)138-89(160)62-123)112(181)144-73(38-23-26-50-122)98(167)152-85(61-91(163)164)108(177)150-83(59-70-34-19-16-20-35-70)106(175)147-80(56-63(3)4)104(173)142-74(39-27-51-134-116(126)127)99(168)151-84(60-88(125)159)107(176)148-81(57-64(5)6)109(178)154-93(66(9)10)114(183)157-55-31-43-86(157)110(179)146-79(115(184)185)42-30-54-137-119(132)133;3-2(4,5)1(6)7/h15-20,32-35,63-68,71-86,92-95H,13-14,21-31,36-62,120-123H2,1-12H3,(H2,124,158)(H2,125,159)(H,138,160)(H,139,166)(H,140,169)(H,141,174)(H,142,173)(H,143,165)(H,144,181)(H,145,180)(H,146,179)(H,147,175)(H,148,176)(H,149,170)(H,150,177)(H,151,168)(H,152,167)(H,153,182)(H,154,178)(H,155,171)(H,156,172)(H,161,162)(H,163,164)(H,184,185)(H4,126,127,134)(H4,128,129,135)(H4,130,131,136)(H4,132,133,137);(H,6,7)/t67-,68-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,92-,93-,94-,95-;/m0./s1
InChIKeyXYNOBEXPWSIAKM-URRJLKHLSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LL-37 GKE Trifluoroacetate: A Truncated Antimicrobial Peptide Fragment for Antibiotic and Sepsis Research


LL-37 GKE Trifluoroacetate (CAS 913736-92-2) is a 21-amino-acid synthetic peptide fragment (GKEFKRIVQRIKDFLRNLVPR) derived from the C-terminal amphipathic α-helical region of the human cathelicidin antimicrobial peptide LL-37 [1]. This truncated domain was rationally designed via in silico analysis to retain the broad-spectrum antimicrobial and lipopolysaccharide (LPS)-binding functionalities of the parent 37-mer peptide while mitigating the cytotoxic liabilities that limit its clinical utility [1].

Why LL-37 GKE Trifluoroacetate Cannot Be Substituted by Full-Length LL-37 or Alternative Fragments


Substituting LL-37 GKE with full-length LL-37 or other truncated fragments (e.g., LLG, FKR) is scientifically unsound due to critical divergence in toxicity and functional profiles. While native LL-37 exhibits potent antimicrobial activity, its clinical progression has been impeded by significant cytotoxicity toward human eukaryotic cells [1]. In contrast, LL-37 GKE has been demonstrated in direct comparative assays to maintain or surpass the antimicrobial potency of LL-37 while conferring a quantifiably superior safety margin—a differentiation that generic substitution ignores [1]. Furthermore, alternative fragments such as LLG and FKR lack the precise combination of helical stability, antimicrobial spectrum, and LPS-neutralizing capacity that defines GKE, underscoring the need for precise peptide identity in experimental workflows [1].

Quantitative Differentiation of LL-37 GKE Trifluoroacetate from LL-37 and Truncated Analogs


Comparative Antimicrobial Spectrum and Potency Against ESKAPE Pathogens and Fungi

In a direct head-to-head radial diffusion assay, LL-37 GKE demonstrated antimicrobial activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, and Candida parapsilosis that was described as 'similar to or even stronger than' the activity of the parent peptide LL-37 [1]. Notably, GKE exhibited far greater efficiency in inhibiting the growth of C. parapsilosis compared to all other peptides tested [1]. This was in stark contrast to the N-terminal fragment LLG, which showed reduced antibacterial activity, and the C-terminal fragment FKR, which lacked the broad-spectrum consistency of GKE [1].

Antimicrobial Peptides Infectious Disease Peptide Therapeutics

Reduced Hemolytic Toxicity in Human Erythrocytes

In a direct head-to-head hemolysis assay using isolated human red blood cells, LL-37 GKE was significantly less hemolytic than native LL-37 across a concentration range of 0.6 to 60 μM [1]. While all peptides induced concentration-dependent hemolysis, the fragments LLG, GKE, and FKR were significantly less hemolytic than the native peptide [1].

Hemocompatibility Cytotoxicity Drug Safety

Ten-Fold Higher Threshold for Apoptosis Induction in Human Vascular Smooth Muscle Cells

In a direct head-to-head DNA fragmentation assay on human aortic vascular smooth muscle cells, the difference in the threshold concentration required to induce apoptosis between full-length LL-37 and LL-37 GKE was quantified as 10-fold [1]. This indicates that GKE is substantially less potent in triggering apoptotic pathways in human cells, a key differentiator for safety profiling.

Apoptosis Vascular Biology Toxicology

Potent LPS Neutralization with Reduced Cytotoxicity

In a direct head-to-head comparison of LPS-neutralizing activity, only GKE was as potent and effective as native LL-37 in inhibiting LPS-induced vascular nitric oxide production [1]. This functional preservation is critical for applications in sepsis and endotoxemia research. The N-terminal fragment LLG and C-terminal fragment FKR failed to match this level of LPS neutralization [1].

Sepsis Endotoxemia Immunomodulation

Superior Helical Propensity and Structural Stability

Computational and experimental analyses reveal that LL-37 GKE possesses the highest predicted helical content and net charge among the compared 21-mer fragments [1]. Circular dichroism spectroscopy confirmed that GKE undergoes a robust coil-to-helix transition upon exposure to zwitterionic liposomes, with helix content of 26% in buffer and 32% in the presence of liposomes [1]. In contrast, the N-terminal fragment LLG remained largely unordered under all conditions (12% helix content) [1].

Peptide Conformation Structure-Activity Relationship Biophysical Characterization

Optimized Research and Industrial Applications for LL-37 GKE Trifluoroacetate


Antimicrobial Susceptibility Testing and Mechanistic Studies on ESKAPE Pathogens

LL-37 GKE Trifluoroacetate is ideally suited for in vitro antimicrobial susceptibility assays against clinically relevant ESKAPE pathogens (E. coli, P. aeruginosa, S. aureus) and fungal species (C. albicans, C. parapsilosis). Its activity profile—similar to or exceeding that of full-length LL-37—ensures robust and reproducible data generation in radial diffusion or microbroth dilution assays, while its reduced cytotoxicity minimizes confounding variables in cell-based models [1].

Sepsis and Endotoxemia Model Development

The compound is a critical reagent for preclinical sepsis research due to its dual antimicrobial and LPS-neutralizing capabilities. Unlike full-length LL-37, GKE offers a significantly improved safety margin (10-fold higher apoptosis threshold, reduced hemolysis) while maintaining potent LPS-binding activity [1]. This allows researchers to investigate the peptide's protective effects in endotoxemia models (e.g., LPS-challenged rodents) without the confounding toxicity of the parent peptide [1].

Structure-Activity Relationship (SAR) and Peptide Engineering

LL-37 GKE Trifluoroacetate serves as a validated starting template for SAR studies aimed at optimizing antimicrobial peptides. Its defined 21-amino-acid sequence, high predicted helical propensity, and experimentally confirmed coil-to-helix transition provide a robust foundation for systematic mutagenesis studies. Researchers can introduce single amino acid substitutions (e.g., V→P, V→dV) to investigate the impact of helix destabilization on membrane interaction, liposome leakage, and bacterial killing, as established in follow-up studies [1].

Hemocompatibility and Cytotoxicity Screening Assays

Given its well-characterized low hemolytic and pro-apoptotic profile relative to LL-37, LL-37 GKE Trifluoroacetate is an essential control for hemocompatibility testing of novel antimicrobial compounds. Its reduced toxicity across a wide concentration range (0.6-60 μM) makes it a reliable benchmark for evaluating the safety profiles of new peptide candidates in human erythrocyte lysis assays and vascular smooth muscle cell viability studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for LL-37 GKE Trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.